1,4-Dibromo-2-butene

Descripción general

Descripción

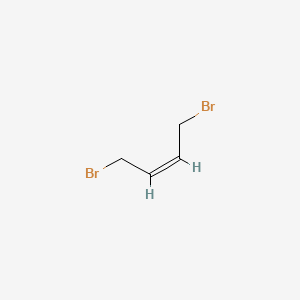

1,4-Dibromo-2-butene is an organic compound with the molecular formula C4H6Br2. It is a dibromo derivative of butene and exists as a colorless to pale yellow liquid. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-butene can be synthesized through the bromination of 1,3-butadiene. The process involves the addition of bromine to the double bonds of 1,3-butadiene, resulting in the formation of this compound. The reaction is typically carried out in an inert solvent such as chloroform at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dibromo-2-butene undergoes various types of chemical reactions, including:

Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of double bonds.

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Bromine (Br2): Used in electrophilic addition reactions.

Sodium Hydroxide (NaOH): Used in nucleophilic substitution reactions.

Solvents: Chloroform, acetone, and ethanol are commonly used solvents.

Major Products:

1,2,3,4-Tetrabromobutane: Formed through electrophilic addition of bromine.

1,4-Dihydroxy-2-butene: Formed through nucleophilic substitution with sodium hydroxide.

Aplicaciones Científicas De Investigación

Synthesis Process Overview

- Reactants : Butadiene and bromine

- Solvents : Dichloromethane, chloroform, or ethyl acetate

- Temperature Range : -25 °C to 60 °C

- Purification : Vacuum distillation followed by crystallization

Organic Synthesis

1,4-Dibromo-2-butene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in producing substituted 1,3-butadienes through cuprate addition reactions. This method allows for the generation of various derivatives that are pivotal in pharmaceutical and materials chemistry .

| Reaction Type | Yield (%) | Product Description |

|---|---|---|

| Cuprate Addition | 70-79 | 3-Alkyl-4-bromo derivatives |

| Dehydrohalogenation | 51-72 | 1,3-Diene products |

Biochemical Studies

The compound's electrophilic nature allows it to participate in halogenation and elimination reactions within biological systems. Researchers utilize this compound to study its effects on cellular processes and signaling pathways. It has been shown to induce oxidative stress and alter gene expression related to stress responses.

Key Biochemical Pathways Influenced:

- Cell Signaling : Modulates MAPK and NF-κB pathways

- Oxidative Stress : Induces changes in gene expression

- Enzyme Interactions : Forms covalent bonds affecting enzyme activity

Case Study 1: Synthesis of 2-Alkyl-1,3-butadienes

A practical two-step synthesis method was developed using this compound as a starting material. The study reported high yields of substituted butadienes through cuprate addition followed by dehydrohalogenation reactions, demonstrating its utility in producing complex organic molecules efficiently .

Research highlighted the compound's role in influencing cellular functions by interacting with nucleophilic biomolecules. This interaction facilitates the formation of new carbon-bromine bonds essential for various biochemical pathways. The findings suggest potential applications in drug development and toxicology studies.

Mecanismo De Acción

The mechanism of action of 1,4-dibromo-2-butene involves its reactivity with nucleophiles and electrophiles. The double bonds in the compound make it susceptible to electrophilic addition reactions, while the bromine atoms can be substituted by nucleophiles. These reactions are facilitated by the formation of intermediate carbocations or carbanions, which then undergo further transformations .

Comparación Con Compuestos Similares

1,4-Dibromobutane: Similar in structure but lacks the double bond, making it less reactive in electrophilic addition reactions.

1,3-Dibromopropane: Shorter carbon chain and different reactivity profile.

1,6-Dibromohexane: Longer carbon chain and used in different applications.

Uniqueness: 1,4-Dibromo-2-butene is unique due to the presence of both bromine atoms and a double bond, which allows it to participate in a wide range of chemical reactions. Its reactivity makes it a valuable compound in organic synthesis and industrial applications.

Actividad Biológica

1,4-Dibromo-2-butene (CHBr) is an organobromine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, toxicological profile, and applications in pharmaceuticals.

Chemical Structure and Synthesis

This compound is characterized by a double bond between the second and third carbon atoms in a butene chain, with bromine substituents at the first and fourth positions. Its synthesis typically involves the bromination of butadiene under controlled conditions to yield high-purity trans-1,4-dibromo-2-butene. The reaction can be conducted using solvents such as dichloromethane or chloroform at temperatures ranging from -25 °C to 60 °C .

Pharmacological Applications

- Renin Inhibition : One of the notable pharmacological applications of this compound is its role as an intermediate in the synthesis of aliskiren, a potent non-peptide renin inhibitor used for treating hypertension. Aliskiren's mechanism involves blocking the renin-angiotensin system (RAS), leading to decreased blood pressure without affecting bradykinin metabolism .

- Antitumor Activity : Preliminary studies suggest that compounds derived from this compound exhibit antitumor properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

- Neuropharmacological Effects : Research indicates that certain derivatives of this compound may influence neurotransmitter systems, providing a basis for further exploration in neuropharmacology. However, detailed studies are still required to elucidate these effects fully .

Toxicological Profile

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity : Animal studies have shown that exposure to high doses can lead to acute pulmonary edema and liver damage. In intravenous lethal-dose studies conducted on dogs, significant adverse effects were observed .

- Irritation Potential : The compound is known to be a skin and eye irritant. Proper safety measures should be implemented when handling this compound in laboratory settings .

Case Study 1: Synthesis and Application in Antihypertensive Drugs

In research focused on antihypertensive drugs, the synthesis of aliskiren from this compound demonstrated significant efficacy in lowering blood pressure in hypertensive models. The study highlighted the importance of optimizing the purity of this compound to enhance the therapeutic outcomes of aliskiren .

Case Study 2: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. Results indicated that certain modifications to the dibromobutene structure led to increased cytotoxicity compared to standard chemotherapeutic agents .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(E)-1,4-dibromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024941 | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

821-06-7, 6974-12-5 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,4-Dibromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

128.1 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.